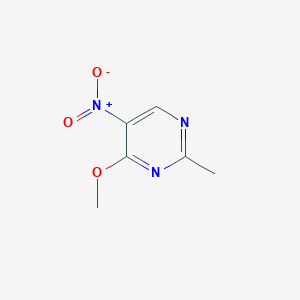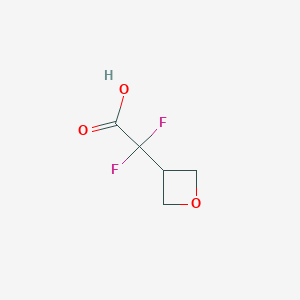
3-(tert-Butoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxy group attached to the benzene ring at the meta position relative to the amino group. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with tert-butyl alcohol in the presence of an acid catalyst. The nitro group is first reduced to an amino group, followed by the introduction of the tert-butoxy group. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(tert-Butoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved in its action include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxy)phenol
- 3-(tert-Butoxy)benzoic acid
- 3-(tert-Butoxy)benzaldehyde
Comparison
Compared to these similar compounds, 3-(tert-Butoxy)aniline hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The tert-butoxy group also enhances its stability and solubility in organic solvents, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]aniline;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)12-9-6-4-5-8(11)7-9;/h4-7H,11H2,1-3H3;1H |
InChI Key |
GQNNXMZOUVBIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
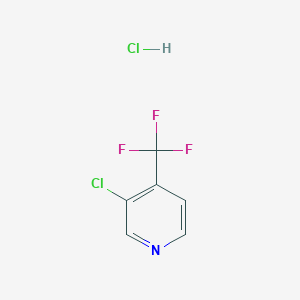
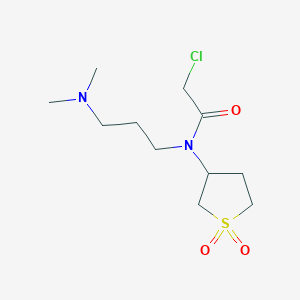
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)

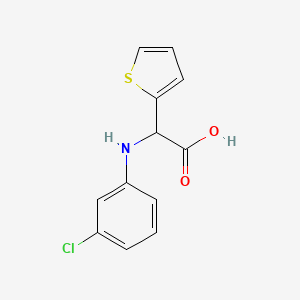
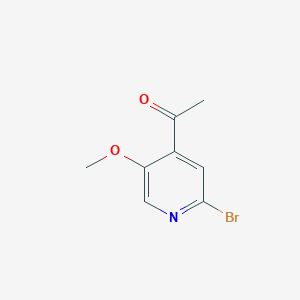
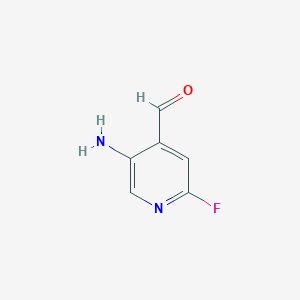
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)
